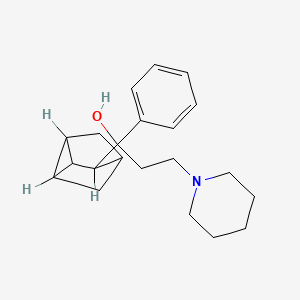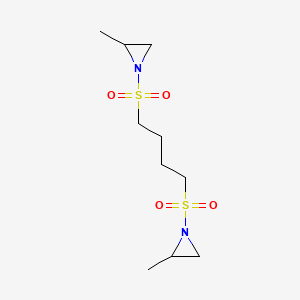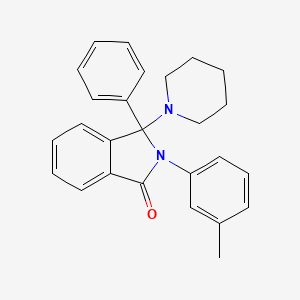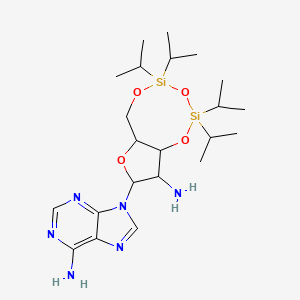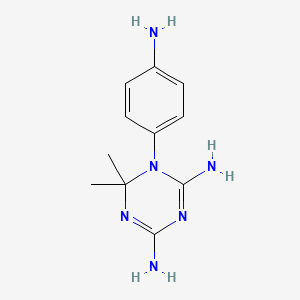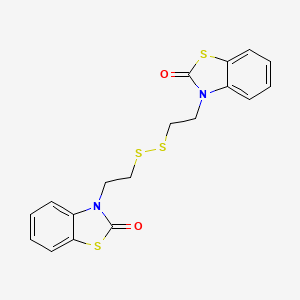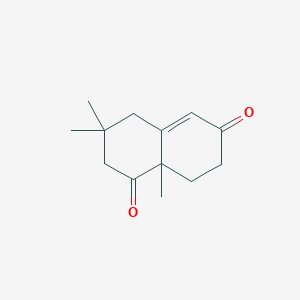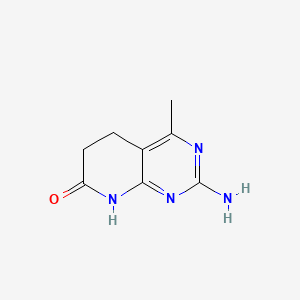
2-Amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one (LE1X0BX5NX) is a heterocyclic organic compound It is characterized by a pyrido-pyrimidine core structure, which is a fused ring system containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-aminopyridine and ethyl acetoacetate.
Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo condensation to form the pyrido-pyrimidine core. This reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
化学反応の分析
Types of Reactions
2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents such as ethanol or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with various functional groups attached to the amino group.
科学的研究の応用
2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industry: It is explored for its potential use in the synthesis of advanced polymers and as a building block for complex organic molecules.
作用機序
The mechanism of action of 2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By affecting these molecular targets, the compound can alter various biological pathways, leading to its observed pharmacological effects. This includes the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
類似化合物との比較
Similar Compounds
2-amino-4-methylpyrimidine: Shares a similar core structure but lacks the fused pyrido ring.
4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one: Similar structure but without the amino group.
Uniqueness
2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as discussed above.
特性
CAS番号 |
829-13-0 |
|---|---|
分子式 |
C8H10N4O |
分子量 |
178.19 g/mol |
IUPAC名 |
2-amino-4-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H10N4O/c1-4-5-2-3-6(13)11-7(5)12-8(9)10-4/h2-3H2,1H3,(H3,9,10,11,12,13) |
InChIキー |
BKSIDUKMFWCHDF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCC(=O)NC2=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


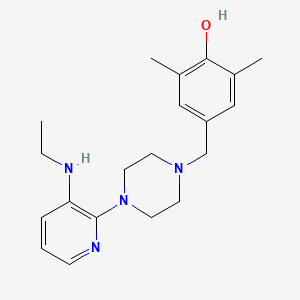


![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)

![11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid](/img/structure/B12794966.png)
